2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride
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Overview
Description
Scientific Research Applications
Fluorinated Molecules in Crystallography
Research on fluorinated small molecules, such as ortho-fluorophenylglycine, demonstrates the utility of fluorinated compounds in crystallography for understanding molecular structures and interactions. These studies can help elucidate the physicochemical properties and potential applications of related compounds, including drug design and material science (Burns & Hagaman, 1993).
Amino Acids in Toxin Synthesis
The preparation of amino acids such as L-2-Amino-5-arylpentanoic acids demonstrates the role of specific amino acids in synthesizing toxins, highlighting the importance of such compounds in understanding biological toxins and developing potential countermeasures (Shimohigashi, Lee, & Izumiya, 1976).
Metabolism Studies
Studies on the metabolism of psychoactive compounds in animals provide insights into the metabolic pathways, which can inform the development of therapeutic agents and the understanding of drug interactions and toxicology (Kanamori et al., 2002).
Corrosion Inhibition
Research on organic compounds as corrosion inhibitors demonstrates the potential application of related molecules in protecting metals from corrosion, which is crucial for industrial applications and materials science (Bentiss et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3.ClH/c1-17-7-3-2-5(8(14)9(15)16)4-6(7)10(11,12)13;/h2-4,8H,14H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWBCRSXGZXWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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